4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by:
- A 3-chloro-4-methoxybenzoyl group at position 4, providing electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.
- A 3-(dimethylamino)propyl chain at position 1, enhancing solubility via its tertiary amine group.
This structural framework is common in bioactive molecules, particularly kinase inhibitors or anti-inflammatory agents, though specific applications for this compound require further study .
Properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-pyridin-3-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-25(2)10-5-11-26-19(15-6-4-9-24-13-15)18(21(28)22(26)29)20(27)14-7-8-17(30-3)16(23)12-14/h4,6-9,12-13,19,27H,5,10-11H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEBEBIINRGRPE-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable pyrrole precursor, the pyrrole ring can be constructed through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Functional Group Modifications:
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of derivatives with enhanced biological activity, potentially leading to new treatments for diseases.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key analogs (Table 1) differ in substituents at positions 1, 4 (aroyl group), and 5 (aryl/pyridyl group), which influence physicochemical properties and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Observations
Substituent Effects on Physicochemical Properties
- Position 4 (Aroyl Group): Chloro vs. Methoxy: Chloro-substituted analogs (e.g., Compound 44) exhibit higher melting points (256–258°C) compared to methyl-substituted derivatives (Compound 38: 221–223°C), likely due to increased polarity and intermolecular interactions . 3-Chloro-4-OCH₃ (Target): The combined chloro and methoxy groups may enhance lipophilicity and metabolic stability compared to monosubstituted analogs .
- Electron-Withdrawing Groups: 3-CF₃ (Compound 25) lowers yield (9%) due to steric or electronic challenges during synthesis .
- Position 1 (N-Substituent): Dimethylaminopropyl vs. Hydroxypropyl: The dimethylaminopropyl chain (Target and CAS 381681-03-4) increases basicity and water solubility compared to hydroxypropyl derivatives (e.g., Compound 29), which may improve bioavailability .
Structure-Activity Relationship (SAR) Implications
Bioactivity Trends:
- Chloro and methoxy substituents on the benzoyl group (Target) are associated with enhanced kinase inhibition in related compounds, though direct data for this compound is unavailable .
- Pyridinyl moieties (Target) often improve selectivity for ATP-binding pockets in kinases compared to phenyl groups .
Synthetic Challenges:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
